3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Ovarian Cancer Gold Complexes Antiproliferative Activity

Orthogonal substitution (3-iodo, 4-nitro, N1-methyl) enables parallel diversification for kinase inhibitor libraries. The C3 iodine is primed for cross-coupling; C4 nitro can be reduced for hinge-binding modifications. N1-methyl improves drug-like properties. Ideal for building complex, patentable 7-azaindole scaffolds unavailable in simpler analogs.

Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
CAS No. 1398534-56-9
Cat. No. B1445524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1398534-56-9
Molecular FormulaC8H6IN3O2
Molecular Weight303.06 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I
InChIInChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3
InChIKeyIBSQIBJAAZAPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1398534-56-9): A Specialized 7-Azaindole Building Block


3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1398534-56-9) is a highly functionalized heterocyclic compound with a molecular weight of 303.06 g/mol [1]. It belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class, a well-established privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors [2]. This specific derivative features a unique and orthogonal substitution pattern comprising a 3-iodo, 1-methyl, and 4-nitro group, making it a versatile building block for generating complex, patentable molecular diversity [3].

Why Generic 7-Azaindoles Cannot Substitute for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1398534-56-9)


The 7-azaindole class is broad, but the specific substitution pattern on 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine dictates its unique synthetic utility and resulting physicochemical properties. The C3 iodine is a critical vector for transition metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck, enabling C-C bond formation to build molecular complexity [1]. The C4 nitro group is a strong electron-withdrawing group that can modulate the electronics of the core, participate in hydrogen bonding, or serve as a precursor to an amine via reduction, offering a second distinct point of diversification [2]. The N1-methyl group blocks a potential hydrogen-bond donor site and protects against N1-deprotonation, altering the compound's reactivity and solubility profile compared to its non-methylated counterpart [3]. These orthogonal functional handles are absent in simpler, non-functionalized or mono-substituted 7-azaindoles, making direct substitution impossible for any project requiring this precise combination of reactivity and physical properties.

Quantitative Performance Benchmarks for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1398534-56-9) and Its Analogs


Potentiated Cytotoxicity of 3-Iodo-7-Azaindole in Gold(I) Complexes Against A2780 Ovarian Cancer Cells

A study of gold(I) triphenylphosphane complexes containing deprotonated 7-azaindole derivatives found that the complex with the 3-iodo-7-azaindole ligand (Complex 4) showed significantly higher potency against A2780 human ovarian carcinoma cells compared to the clinical drug cisplatin [1].

Ovarian Cancer Gold Complexes Antiproliferative Activity In Vitro Cytotoxicity

High Antiproliferative Activity of 7-Azaindole Platinum(II) Diiodido Complexes Across Multiple Cancer Cell Lines

Platinum(II) diiodido complexes of the general formula cis-[PtI2(naza)2] (where naza is a 7-azaindole derivative) demonstrated high in vitro cytotoxicity against a panel of nine human cancer cell lines, with potency in the sub-micromolar to low micromolar range [1]. Notably, this series remained active against a cisplatin-resistant ovarian cancer cell line and showed in vivo efficacy comparable to cisplatin in a lymphocytic leukemia model [1].

Platinum Complexes Antiproliferative Activity Cisplatin Resistance In Vivo Leukemia Model

Orthogonal Synthetic Handles Enable Regioselective and Diverse Derivatization

The combination of a 3-iodo, 1-methyl, and 4-nitro substitution pattern on the 7-azaindole core provides three orthogonal and sequential points for chemical modification [1]. The C3 iodine is a highly efficient site for Pd-catalyzed cross-couplings, while the C4 nitro group can be independently reduced to an amine for further derivatization. This is in contrast to simpler analogs like 3-iodo-7-azaindole (CAS 23616-57-1) [2] or 4-nitro-7-azaindole (CAS 83683-82-3), which offer only one or two handles for diversification [3].

Synthetic Versatility Cross-Coupling Regioselective Functionalization Structure-Activity Relationship (SAR)

Optimal Application Scenarios for Procuring 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1398534-56-9)


Medicinal Chemistry: Generation of Patentable Kinase Inhibitor Libraries

This compound is an ideal starting material for constructing focused libraries of 7-azaindole-based kinase inhibitors. The 3-iodo handle allows for rapid diversification at the C3 position via Suzuki or Sonogashira cross-coupling, which is a common vector for exploring the solvent-exposed region or back pocket of the kinase ATP-binding site [1]. The orthogonal 4-nitro group can be reduced to an amine and subsequently functionalized to explore the hinge-binding region, a strategy supported by the known activity of 7-azaindoles as kinase inhibitors [2]. The N1-methyl group ensures the library consists of tertiary amines, improving drug-likeness by removing a hydrogen-bond donor. This orthogonal approach allows for the efficient exploration of two vectors simultaneously, increasing the likelihood of discovering novel, potent, and selective leads with strong intellectual property positions [3].

Inorganic Chemistry: Synthesis of Novel Metallo-Anticancer Agents

Given the demonstrated potency of gold(I) and platinum(II) complexes containing 7-azaindole derivatives [1][2], this compound serves as a superior ligand candidate for designing next-generation metallodrugs. The N1-methyl group protects the pyrrole nitrogen from deprotonation, forcing metal coordination to occur exclusively through the pyridine nitrogen. This can lead to complexes with more predictable structures and potentially novel mechanisms of action. The electron-withdrawing 4-nitro group and the heavy 3-iodo atom will significantly alter the electronic and steric properties of the resulting metal complex compared to those formed with unsubstituted 7-azaindole, providing a clear path for SAR studies and optimization of pharmacokinetic and pharmacodynamic properties.

Chemical Biology: Development of Bifunctional Probes

The unique combination of functional groups makes this compound a valuable precursor for bifunctional probes. The C3 iodine can be used to install an alkyne or azide handle via cross-coupling chemistry for use in 'click chemistry' bioconjugation or bioorthogonal labeling [1]. Simultaneously, the C4 nitro group can be reduced to an amine, which can then be acylated to attach a fluorophore, biotin, or a photoaffinity label (e.g., diazirine). This dual-functionalization strategy enables the creation of powerful chemical tools for target identification, cellular imaging, and the study of biological pathways with a single, well-defined core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.